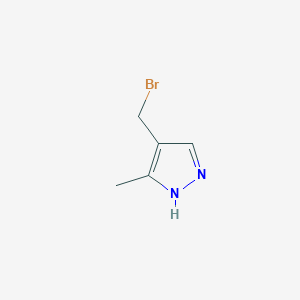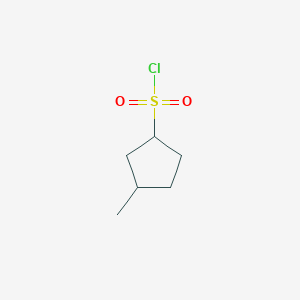![molecular formula C6H8N4 B1374244 2-[1-(Azidomethyl)cyclopropyl]acetonitrile CAS No. 1498580-94-1](/img/structure/B1374244.png)
2-[1-(Azidomethyl)cyclopropyl]acetonitrile
Overview
Description
2-[1-(Azidomethyl)cyclopropyl]acetonitrile is a useful research compound. Its molecular formula is C6H8N4 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Bioactive Compound Synthesis : Phomopsis sp., an endophytic fungus, produces bioactive compounds, including cytochalasins J and H, and mycotoxins, which have been isolated using acetonitrile fractions. These compounds exhibit potent inhibition of reactive oxygen species (ROS) produced by stimulated human neutrophils, acting as potential anti-inflammatory agents (Chapla et al., 2014).
Cyclopropylation Reactions : Diazo acetonitrile, valuable in organic synthesis, can be safely generated and applied in iron-catalyzed cyclopropanation and cyclopropenation reactions, leading to the synthesis of cyclopropyl nitriles (Hock et al., 2017).
Cycloaddition Processes : The photoinduced electron transfer in acetonitrile facilitates the [3+2] cycloaddition of cyclopropyl cation radical with nucleophilic alkene, producing cyclopentanes (Tomioka et al., 1989).
Catalysis in Organic Reactions : Cyclopropenium ions, such as 1-Chloro-2,3-diphenylcyclopropenium, have been used as efficient organocatalysts in Beckmann rearrangement of various ketoximes to amides/lactams (Srivastava et al., 2010).
Ring-Opening Polymerization : The surprising difference in the cationic ring-opening polymerization rate of 2-cyclopropyl-2-oxazoline versus other oxazolines has been studied, revealing that electrostatic effects dictate the observed reactivity (Goossens et al., 2013).
Applications in Organic Synthesis
Synthesis of Heterocyclic Compounds : Novel polyfunctionalized 1a,1b,2,5-tetrahydro-1H-5a-aza-cyclopropa[a]indenes have been synthesized via cyclodimerization reactions in acetonitrile, using triethylamine (Han et al., 2014).
Electrochemical Synthesis : Electrochemically initiated hydrocyanomethylation has been employed for C,N double bond structures, illustrating the versatility of acetonitrile-based reactions in organic synthesis (Windeck et al., 2006).
Ring Expansion Reactions : The formation of azepine derivatives through ring expansion reactions using 2-amino-1-azetines in acetonitrile highlights the scope of cyclopropyl compounds in synthesizing complex cyclic structures (Stierli et al., 1983).
Oxidation Processes : The electro-oxidation of alicyclic bromides in acetonitrile results in the formation of N-cycloalkylacetamide and cycloalkene, demonstrating the utility of acetonitrile in oxidation reactions (Becker & Zemach, 1979).
Properties
IUPAC Name |
2-[1-(azidomethyl)cyclopropyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-4-3-6(1-2-6)5-9-10-8/h1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFPBUNDUKVJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)
![1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374164.png)




![3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1374174.png)




![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B1374182.png)


